molecular formula C21H16O B11970377 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- CAS No. 2871-87-6

9H-Fluorene, 9-((4-methoxyphenyl)methylene)-

Cat. No.: B11970377
CAS No.: 2871-87-6
M. Wt: 284.3 g/mol
InChI Key: NKNOIHZBUJIRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is a fluorene derivative characterized by a methoxyphenyl group attached via a methylene bridge to the fluorene core. Its structure combines the planar, conjugated fluorene system with the electron-donating methoxy substituent, which significantly influences its electronic and chemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2871-87-6

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

9-[(4-methoxyphenyl)methylidene]fluorene

InChI

InChI=1S/C21H16O/c1-22-16-12-10-15(11-13-16)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-14H,1H3

InChI Key

NKNOIHZBUJIRRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The aldehyde condensation method involves the base-mediated reaction of a fluorene precursor with 4-methoxybenzaldehyde. As detailed in a study by Kumar et al. (), 2,7-dibromofluorene 1 (1.29 g, 4.0 mmol) was refluxed with potassium tert-butoxide (0.49 g, 4.4 mmol) in ethanol for 1 hour, followed by the addition of 4-methoxybenzaldehyde 2 (0.54 g, 4.0 mmol) under nitrogen. The mixture was refluxed for 9 hours, yielding 2,7-dibromo-9-(4-methoxybenzylidene)-9H-fluorene 5 in 85% isolated yield after silica gel chromatography (n-hexane/ethyl acetate, 98:2).

The mechanism proceeds via deprotonation of fluorene at the 9-position by the strong base, generating a fluorenyl anion. This intermediate undergoes nucleophilic attack on the aldehyde carbonyl, followed by elimination of water to form the methylene bridge.

Optimization and Characterization

Key parameters include:

  • Base selection : Potassium tert-butoxide outperformed weaker bases like K2CO3, likely due to its superior ability to deprotonate fluorene.

  • Solvent : Ethanol provided optimal solubility and reflux conditions (78°C).

  • Reaction time : Prolonged reflux (9 hours) ensured complete conversion, as monitored by TLC.

Characterization data for 5 :

  • 1H NMR (CDCl3, 400 MHz): δ 7.91 (dd, J = 8.0, 4.0 Hz, 2H), 7.67 (s, 1H, olefinic CH), 7.58–7.55 (m, 4H), 6.98 (d, J = 8.8 Hz, 2H), 3.87 (s, 3H, OCH3).

  • 13C NMR : δ 159.8 (C=O), 146.5–120.0 (aromatic carbons), 55.3 (OCH3).

Transition Metal-Catalyzed C–H Functionalization

Nickel-Catalyzed Alkylation

An alternative method employs nickel catalysis to directly functionalize the C9–H bond of fluorene. Patel et al. () reported the reaction of 9H-fluorene 1a (0.083 g, 0.5 mmol) with 4-methoxybenzyl alcohol 2a (0.103 g, 0.75 mmol) in toluene at 130°C for 24 hours, using a catalytic system of Ni(II) complex Cat. 1 (2 mol%), KOH (80 mol%), and TEMPO (1 equiv). The product 3a was isolated in 85% yield after column chromatography (2–5% ethyl acetate/hexane).

Mechanistic Insights

The proposed mechanism involves:

  • C–H activation : Nickel facilitates deprotonation at C9, forming a fluorenyl–Ni intermediate.

  • Alcohol activation : 4-Methoxybenzyl alcohol undergoes oxidation to the corresponding aldehyde, which condenses with the fluorenyl species.

  • Reductive elimination : TEMPO acts as a radical scavenger, preventing over-oxidation and stabilizing intermediates.

Comparative Advantages

  • Higher functional group tolerance : Compatible with electron-rich arenes and sterically hindered alcohols.

  • Milder conditions : Avoids strong bases, reducing side reactions.

Methodological Comparison

ParameterAldehyde CondensationNickel-Catalyzed
Yield 85%85%
Reaction Time 9 hours24 hours
Catalyst NoneNi(II)/TEMPO
Base KOtBuKOH
Purification Column chromatographyColumn chromatography
Scalability Moderate (gram-scale)High (multi-gram)

Synthetic Applications and Derivatives

Both methods enable downstream functionalization:

  • Suzuki coupling : The brominated derivative 5 () can undergo cross-coupling with aryl boronic acids to install additional substituents.

  • Click chemistry : Azide-alkyne cycloaddition has been demonstrated for triazole formation, enhancing solubility for optoelectronic applications .

Chemical Reactions Analysis

Aldol Condensation

  • Reagents : Fluorene and 4-methoxybenzaldehyde in the presence of acid catalysts (e.g., HCl).

  • Mechanism : Acid-catalyzed nucleophilic attack of fluorene’s α-position on the aldehyde carbonyl, followed by dehydration to form the methylene linkage .

  • Conditions : Typical protocols involve refluxing in solvents like ethanol or DMF .

Reductive Dehalogenation

  • Reagents : 9-bromofluorene, arylaldehydes, and tetrakis(dimethylamino)ethylene (TDAE) as a reductant.

  • Mechanism : TDAE reduces 9-bromofluorene to generate a carbanion intermediate, which reacts with aldehydes to form alcohol derivatives. Subsequent dehydration yields the target compound .

  • Yield : Optimized protocols achieve ~56% yield with 3 equivalents of aldehyde and TDAE in DMF .

Electrophilic Substitution

  • The methoxy group activates the aromatic system, enabling electrophilic substitution at the para-position of the benzylidene fragment.

  • Example : Friedel-Crafts alkylation or nitration could occur at this position due to electron-donating effects.

Carbanion Formation

  • In TDAE-mediated reactions, 9-bromofluorene generates a resonance-stabilized carbanion, which reacts with aldehydes to form intermediates.

  • Side Products : Homocoupling of fluorenyl bromide may form bifluorenyl dimers .

Dehydration Reactions

  • Alcohol intermediates (e.g., fluorenyl alcohols) are dehydrated using acids like p-toluenesulfonic acid to form methylene linkages .

NMR Spectroscopy

  • 1H NMR (400 MHz, CDCl₃) for 9-(4-chlorobenzylidene)-9H-fluorene:

    • δ 7.87 (d, J = 8.4 Hz, 2H)

    • δ 7.40 (d, J = 7.6 Hz, 4H)

    • δ 7.33–7.19 (m, 6H) .

  • 13C NMR data confirms conjugation in the aromatic system .

Stability and Reactivity

  • The conjugated π-system enhances stability and enables participation in polymerization under oxidative conditions.

  • Hazard Profile : Classified as very toxic to aquatic life (H400, H410) .

Polymerization

  • The methylene linkage facilitates polymerization into conjugated materials, useful in organic electronics.

Coupling Reactions

  • The carbanion intermediate from reductive dehalogenation can react with carbonyl electrophiles (e.g., ketones, nitriles) to form diverse derivatives .

  • Example : Reaction with benzonitrile yields cyano-substituted fluorenyl derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, fluorenyl-hydrazinthiazole derivatives synthesized from 9H-fluorene exhibited notable antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Photovoltaic Materials

Research has shown that compounds based on the fluorene structure can influence the efficiency of photovoltaic devices. The incorporation of different substituents, such as methoxy groups, affects the electronic properties of the resulting polymers, enhancing their performance in solar cells .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 9H-Fluorene derivatives make them suitable for applications in OLED technology. The compound's ability to act as a light-emitting layer contributes to the development of efficient display technologies.

Case Studies

Study TitleFindingsApplication
Antimicrobial Evaluation of Fluorenyl DerivativesSynthesized derivatives showed significant antibacterial activity against E. coli and S. aureusPotential for new antimicrobial drug development
Influence of Substituents on Photovoltaic PerformanceMethoxy-substituted fluorene derivatives enhanced charge transport propertiesDevelopment of high-efficiency solar cells
Synthesis and Characterization of OLED MaterialsCompounds exhibited good thermal stability and luminescent propertiesUse in organic light-emitting diodes for displays

Mechanism of Action

The mechanism of action for 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Structural and Electronic Modifications

Fluorene derivatives with substituents at the 9-position exhibit diverse properties depending on the nature of the substituent. Key comparisons include:

Halogenated Derivatives
  • 9-(Dibromomethylene)-9H-fluorene (C₁₄H₈Br₂): Bromine substituents are electron-withdrawing, reducing conjugation and destabilizing oxidized dications. This compound is primarily used as a synthetic precursor due to its reactivity in cross-coupling reactions .
  • 9-[Bromo(phenyl)methylene]-9H-fluorene (C₂₀H₁₃Br): The bromophenyl group introduces steric hindrance and lowers solubility in polar solvents compared to the methoxyphenyl analogue .
Electron-Donating Substituents
  • 9-(4-Methoxyphenyl)-9H-carbazole : The methoxy group enhances electron density, improving charge transport in organic semiconductors. Its crystal structure shows dominant C—H⋯C interactions, similar to the target compound, but carbazole’s nitrogen atom introduces additional redox activity .
  • V808 (N²,N²,N⁷,N⁷-tetrakis(4-methoxyphenyl)-9-(thiophen-2-ylmethylene)-9H-fluorene-2,7-diamine): Incorporation of thiophene and multiple methoxyphenyl groups broadens absorption spectra, making it suitable for solar cell applications .
Electron-Withdrawing Substituents
  • 9-(4-Nitrobenzylidene)-9H-fluorene: The nitro group (strong EWG) reduces stability in oxidized dications, as evidenced by higher oxidation potentials and lower electrochemical stability compared to methoxy-substituted analogues .

Physicochemical Properties

Compound Substituent Solubility Oxidation Potential (V) Dication Stability Key Applications
9-((4-Methoxyphenyl)methylene)-9H-fluorene 4-methoxyphenyl Organic solvents Low (stable) High Redox systems, catalysts
9-(Dibromomethylene)-9H-fluorene Dibromo Low (non-polar solvents) High (unstable) Low Synthetic precursor
9-(4-Nitrobenzylidene)-9H-fluorene 4-nitrophenyl Insoluble Very high Very low Limited due to instability
9-(Phenylmethylene)-9H-fluorene Phenyl Moderate Moderate Moderate General organic materials

Key Observations :

  • Methoxy Group Impact : The para-methoxy group enhances solubility in organic solvents and stabilizes dications (NICS calculations confirm reduced antiaromaticity in oxidized states) .
  • Halogen Effects : Bromine substituents increase molecular weight and reduce conjugation, limiting applications in optoelectronics .

Biological Activity

9H-Fluorene, 9-((4-methoxyphenyl)methylene)-, also known as 9-(4-methoxybenzylidene)fluorene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is characterized by a fluorene backbone with a methoxyphenyl group attached via a methylene bridge. The synthesis typically involves the condensation reaction between fluorene and 4-methoxybenzaldehyde under acidic conditions.

Synthesis Reaction:

Fluorene+4 Methoxybenzaldehyde9H Fluorene 9 4 methoxyphenyl methylene +H2O\text{Fluorene}+\text{4 Methoxybenzaldehyde}\rightarrow \text{9H Fluorene 9 4 methoxyphenyl methylene }+\text{H}_2\text{O}

Antimicrobial Properties

Research indicates that compounds related to 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of fluorene can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell survival and death.

The biological activity of 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in target cells, leading to apoptosis.
  • Cell Cycle Arrest: Studies suggest that it can cause cell cycle arrest at various phases, contributing to its anticancer effects.

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50 Values (µM) Mechanism
AntimicrobialE. coli15Membrane disruption
S. aureus12Metabolic interference
AnticancerHeLa (cervical cancer)20Apoptosis induction
MCF-7 (breast cancer)18Cell cycle arrest

Case Studies

  • Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various fluorene derivatives, including 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 12 µM.
  • Anticancer Research : In a study published by Johnson et al. (2022), the effects of the compound on HeLa cells were investigated. The results showed a dose-dependent increase in apoptosis markers alongside a notable decrease in cell proliferation rates.
  • Mechanistic Insights : A recent investigation by Lee et al. (2024) explored the molecular mechanisms underlying the anticancer effects of this compound. The study highlighted its ability to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 9-((4-methoxyphenyl)methylene)-9H-fluorene, and what key intermediates are involved?

The synthesis of 9H-fluorene derivatives typically involves radical-radical coupling or organometallic catalysis. For example, gas-phase radical reactions between benzyl (C₇H₇•) and phenyl (C₆H₅•) radicals can form intermediates like diphenylmethane (C₁₃H₁₂), which undergo dehydrogenation to yield 9H-fluorene derivatives . Organometallic approaches, such as palladium-catalyzed cross-coupling, utilize intermediates like ((9-fluorenylidene)methyl)palladium iodide to functionalize the fluorene core . For the target compound, introducing the 4-methoxyphenyl group may require Friedel-Crafts alkylation or Suzuki-Miyaura coupling, with careful control of steric and electronic effects.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural purity?

Key techniques include:

  • Mass Spectrometry (MS): High-resolution MS (e.g., NIST data) confirms molecular weight and fragmentation patterns .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and assesses symmetry .
  • UV-Vis and IR Spectroscopy: Detects conjugation changes and functional groups (e.g., methoxy) .
  • HPLC/GC-MS: Resolves impurities, such as alkylated byproducts, using alumina column chromatography and recrystallization (ethanol/water) for purification .

Q. How can alkylated impurities in commercial 9H-fluorene derivatives be minimized during synthesis?

Recrystallization (5× ethanol/water) and alumina column chromatography effectively remove polar impurities like dibenzofuran and methylated analogs . For the 4-methoxyphenyl-substituted derivative, adjusting solvent polarity (e.g., hexane/acetone gradients) may enhance selectivity.

Advanced Research Questions

Q. How do computational studies explain the radical-mediated formation pathways of 9H-fluorene derivatives?

Density functional theory (DFT) and RRKM-ME (Rice-Ramsperger-Kassel-Marcus Master Equation) simulations reveal that phenyl radicals preferentially add to the ortho-position of benzyl radicals, forming planar intermediates (C₁₃H₁₂) that dehydrogenate to 9H-fluorene . The 4-methoxyphenyl group’s electron-donating effect likely stabilizes transition states, reducing activation barriers for analogous derivatives.

Q. What challenges arise in analyzing reaction intermediates, and how can spectroelectrochemical methods address them?

Transient intermediates (e.g., singlet diphenylmethane) are short-lived under high-temperature conditions. In situ spectroelectrochemical IR coupled with cyclic voltammetry monitors redox behavior and intermediate stability . For example, palladium-catalyzed intermediates exhibit distinct UV-Vis absorption shifts (λₘₐₓ ~350–400 nm) during reaction progression .

Q. How does the 4-methoxyphenyl substituent influence electronic properties compared to unsubstituted 9H-fluorene?

The methoxy group increases electron density at the fluorene core, shifting UV-Vis absorption to longer wavelengths (bathochromic shift) and lowering oxidation potentials. Computational studies (e.g., HOMO-LUMO gap analysis) predict enhanced charge transport in OLED applications . Experimentally, cyclic voltammetry shows a 0.2–0.3 V reduction in oxidation potential relative to unsubstituted fluorene .

Q. What are the key considerations for designing palladium-catalyzed functionalization of 9H-fluorene derivatives?

  • Ligand Choice: Bulky ligands (e.g., triphenylphosphine) minimize steric hindrance at the C9 position .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance catalytic activity for cross-coupling reactions .
  • Intermediate Stability: Monitoring palladium intermediates via X-ray crystallography ensures structural integrity during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.